molecular formula C11H10ClNO3S2 B5881690 N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide

N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B5881690
M. Wt: 303.8 g/mol
InChI Key: SLRSLGKYIGSYPE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The presence of the sulfonamide group and the chloro and methoxy substituents on the phenyl ring make this compound particularly interesting for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 3-chloro-4-methoxyaniline with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used in the study of enzyme inhibition and as a probe for biological assays.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and methoxy groups can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)thiophene-2-sulfonamide
  • N-(3-chlorophenyl)thiophene-2-sulfonamide
  • N-(3-chloro-4-methoxyphenyl)benzene-1-sulfonamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide is unique due to the combination of the chloro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thiophene ring also imparts unique electronic properties, making it valuable for applications in material science and medicinal chemistry.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3S2/c1-16-10-5-4-8(7-9(10)12)13-18(14,15)11-3-2-6-17-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRSLGKYIGSYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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